Pyridine, 2-[2-[[3-(trimethoxysilyl)propyl]thio]ethyl]- Pyridine, 2-[2-[[3-(trimethoxysilyl)propyl]thio]ethyl]-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16573616
InChI: InChI=1S/C13H23NO3SSi/c1-15-19(16-2,17-3)12-6-10-18-11-8-13-7-4-5-9-14-13/h4-5,7,9H,6,8,10-12H2,1-3H3
SMILES:
Molecular Formula: C13H23NO3SSi
Molecular Weight: 301.48 g/mol

Pyridine, 2-[2-[[3-(trimethoxysilyl)propyl]thio]ethyl]-

CAS No.:

Cat. No.: VC16573616

Molecular Formula: C13H23NO3SSi

Molecular Weight: 301.48 g/mol

* For research use only. Not for human or veterinary use.

Pyridine, 2-[2-[[3-(trimethoxysilyl)propyl]thio]ethyl]- -

Specification

Molecular Formula C13H23NO3SSi
Molecular Weight 301.48 g/mol
IUPAC Name trimethoxy-[3-(2-pyridin-2-ylethylsulfanyl)propyl]silane
Standard InChI InChI=1S/C13H23NO3SSi/c1-15-19(16-2,17-3)12-6-10-18-11-8-13-7-4-5-9-14-13/h4-5,7,9H,6,8,10-12H2,1-3H3
Standard InChI Key LIFMMVSLTIJSGZ-UHFFFAOYSA-N
Canonical SMILES CO[Si](CCCSCCC1=CC=CC=N1)(OC)OC

Introduction

Pyridine, 2-[2-[[3-(trimethoxysilyl)propyl]thio]ethyl]- is a complex organosilicon compound that combines a pyridine ring with a trimethoxysilyl group, making it a versatile reagent in organic synthesis and materials science. This compound is characterized by its molecular formula and molecular weight, which are essential for understanding its chemical properties and applications.

Synthesis Overview:

  • Method: Typically involves multi-step reactions requiring careful control of reaction conditions such as temperature, solvent choice, and time to ensure high yields and purity.

  • Purification Techniques: May include chromatography to achieve the desired purity.

Applications and Potential Uses

Pyridine, 2-[2-[[3-(trimethoxysilyl)propyl]thio]ethyl]- has potential applications in various fields due to its unique structural features.

Potential Applications:

  • Materials Science: The trimethoxysilyl group can form siloxane bonds with substrates, making it useful in materials synthesis.

  • Organic Synthesis: Acts as a versatile reagent due to its reactive functional groups.

Characterization Techniques

Characterization of Pyridine, 2-[2-[[3-(trimethoxysilyl)propyl]thio]ethyl]- typically involves advanced spectroscopic methods.

Common Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for elucidating the molecular structure.

  • Infrared (IR) Spectroscopy: Helps identify functional groups.

  • Mass Spectrometry (MS): Provides information on molecular weight and fragmentation patterns.

Comparison with Similar Compounds

Pyridine, 2-[2-[[3-(trimethoxysilyl)propyl]thio]ethyl]- can be compared with other organosilicon compounds that feature similar functionalities but differ in their specific substituents or ring systems.

Comparison Table:

Compound NameStructureUnique Features
Pyridine, 4-[2-[[3-(trimethoxysilyl)propyl]thio]ethyl]-Pyridine ring with thioether and trimethoxysilyl groups at the 4-positionDifferent reactivity due to position of substitution
Thiophene, 2-(3-trimethoxysilylpropylthio)-Thiophene ring instead of pyridineExhibits different electronic properties
3-AminopropyltriethoxysilaneContains an amine instead of sulfurUsed primarily as a coupling agent

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